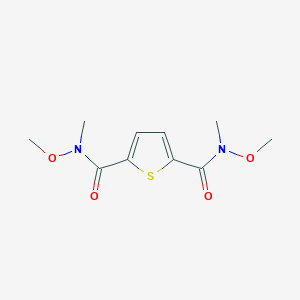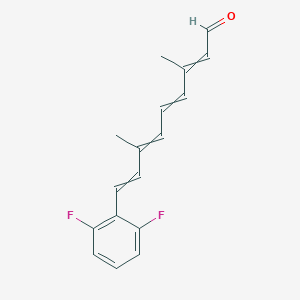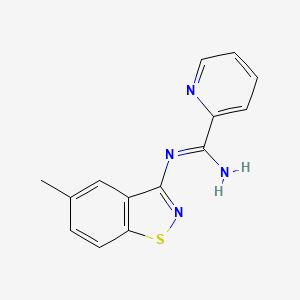
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- is a chemical compound with a complex structure that includes a pyridine ring, a carboximidamide group, and a benzisothiazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- typically involves the reaction of 2-aminopyridine with 5-methyl-1,2-benzisothiazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the benzisothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield amines or other reduced derivatives .
Applications De Recherche Scientifique
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- include:
2-Pyridinecarboximidamide derivatives: Compounds with variations in the substituents on the pyridine ring or the carboximidamide group.
Benzisothiazole derivatives: Compounds with different substituents on the benzisothiazole moiety.
Uniqueness
The uniqueness of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
172798-25-3 |
|---|---|
Formule moléculaire |
C14H12N4S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
N'-(5-methyl-1,2-benzothiazol-3-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C14H12N4S/c1-9-5-6-12-10(8-9)14(18-19-12)17-13(15)11-4-2-3-7-16-11/h2-8H,1H3,(H2,15,17,18) |
Clé InChI |
UHBNICSRNGTXHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SN=C2N=C(C3=CC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
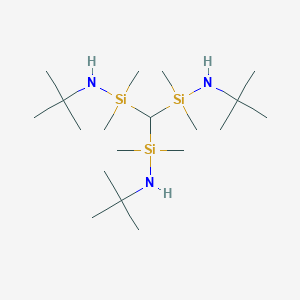
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

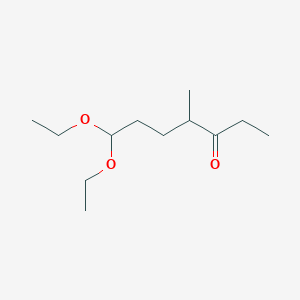
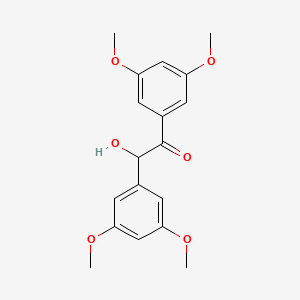
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
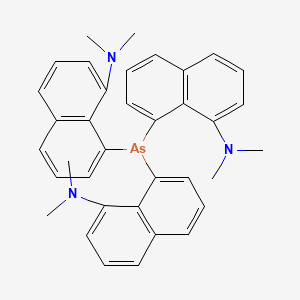
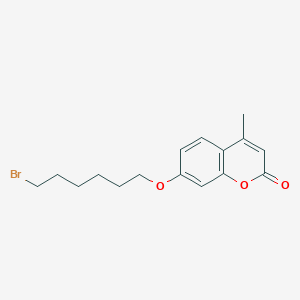
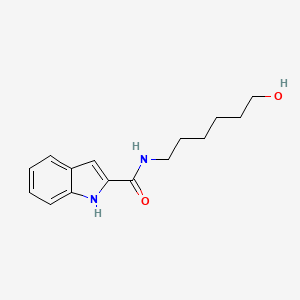
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
